Methacrylic anhydride

Catalog No.
S793476
CAS No.
760-93-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylic anhydride

CAS Number

760-93-0

Product Name

Methacrylic anhydride

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3

InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC(=O)C(=C)C

Solubility

10% in ether
> 10% in ethanol

Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C

Methacrylic Anhydride in Polymer Synthesis

  • Monomer Precursor

    MA serves as a key intermediate in the production of diverse monomers. It reacts with various starting materials under mild conditions to introduce methacrylate functionality (a double bond and an ester group) essential for polymerization. This allows researchers to create customized monomers for specific applications [].

  • Poly(methacrylic acid) and Copolymers

    A significant application of MA lies in the synthesis of poly(methacrylic acid) (PMAA) and its copolymers. PMAA finds uses in various fields due to its pH-sensitive nature, water solubility, and ability to form ionic interactions. Researchers can further modify PMAA properties by copolymerizing it with other monomers, creating materials with tailored characteristics for specific research needs.

Methacrylic Anhydride in Biomaterials

Beyond traditional polymers, MA plays a crucial role in developing biocompatible materials for biomedical research:

  • Gelatin Methacryloyl (GelMA) Hydrogels: MA reacts with gelatin, a natural protein, to create GelMA hydrogels. These hydrogels offer excellent biocompatibility, tunable mechanical properties, and the ability to encapsulate cells and growth factors. This makes them valuable tools for studying cell behavior, tissue engineering, and wound healing research.

Methacrylic anhydride is a colorless liquid organic compound with the chemical formula C₈H₁₀O₃. It is a reactive molecule belonging to the class of anhydrides. Anhydrides are formed by the dehydration of carboxylic acids []. In the case of methacrylic anhydride, it is derived from methacrylic acid []. Methacrylic anhydride plays a significant role in various scientific research fields due to its ability to modify and functionalize other molecules [].


Molecular Structure Analysis

The molecular structure of methacrylic anhydride consists of a central carbonyl (C=O) group flanked by two methacryloyl moieties (CH₂=C(CH₃)CO-) []. These methacryloyl groups contain a double bond and a methyl group (CH₃), making them highly reactive. The presence of the anhydride linkage (C-O-C) allows methacrylic anhydride to react with water (H₂O) and other compounds containing hydroxyl (OH) or amino (NH₂) groups, forming ester or amide bonds, respectively []. This ability to introduce methacrylate functionality is valuable in polymer synthesis and modification [].


Chemical Reactions Analysis

Synthesis

Methacrylic anhydride is typically synthesized by reacting methacrylic acid with a dehydrating agent, such as acetic anhydride [].

CH₂=C(CH₃)COOH + (CH₃CO)₂O → CH₂=C(CH₃)CO-O-COCH(CH₃) + CH₃COOH (Eq. 1)

Reactions with nucleophiles

Methacrylic anhydride readily undergoes reactions with nucleophiles, such as alcohols, amines, and phenols. These reactions involve the cleavage of the anhydride linkage and the formation of a new bond between the carbonyl carbon of the methacrylate group and the nucleophile. Here's an example with an alcohol:

CH₂=C(CH₃)CO-O-COCH(CH₃) + ROH → CH₂=C(CH₃)COOR + CH₃COOH (Eq. 2)where R = alkyl group from the alcohol

Hydrolysis

Methacrylic anhydride reacts exothermically with water, releasing methacrylic acid [].

CH₂=C(CH₃)CO-O-COCH(CH₃) + H₂O → 2CH₂=C(CH₃)COOH (Eq. 3)

Other relevant reactions

Methacrylic anhydride can participate in various other reactions depending on the research application. These might include polymerization reactions to form methacrylate-based polymers or crosslinking reactions to modify existing polymers [].


Physical And Chemical Properties Analysis

  • Melting point: Not applicable, as methacrylic anhydride is a liquid at room temperature [].
  • Boiling point: 197 °C [].
  • Density: 1.035 g/cm³ [].
  • Solubility: Miscible with many organic solvents, slightly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) and can react exothermically with water []. It is also sensitive to light and heat [].

Mechanism of Action (not applicable)

Methacrylic anhydride does not have a specific biological mechanism of action as it is primarily used as a chemical reagent.

Methacrylic anhydride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Methacrylic anhydride is a severe irritant to the skin, eyes, and respiratory tract []. Exposure can cause coughing, wheezing, eye redness, and burns [].
  • Flammability: Methacrylic anhydride is a flammable liquid with a flash point of 54 °C [].
  • Reactivity: It reacts exothermically with water and can react violently with strong bases or oxidizing agents [].

Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998)
Liquid

XLogP3

1.8

Boiling Point

192 °F at 5 mm Hg (EPA, 1998)
89 °C at 5 mm Hg

Density

Specific gravity: 1.035

UNII

N2RJR03340

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 74 of 79 companies with hazard statement code(s):;
H302 (40.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (48.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (54.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (37.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

760-93-0

Wikipedia

Methacrylic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-anhydride: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-15

Explore Compound Types